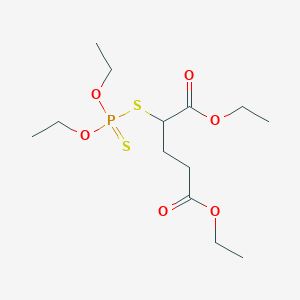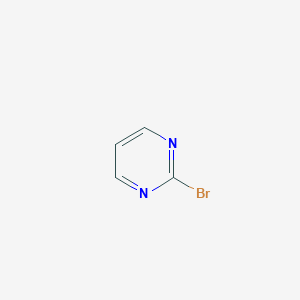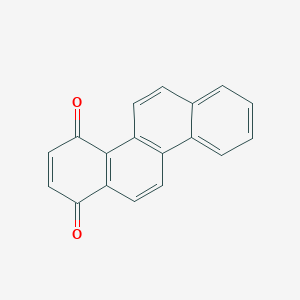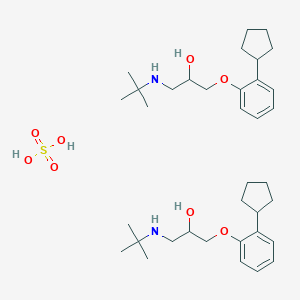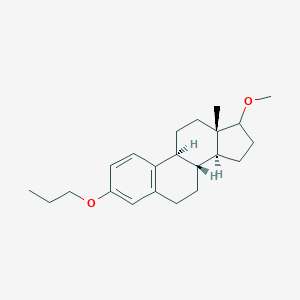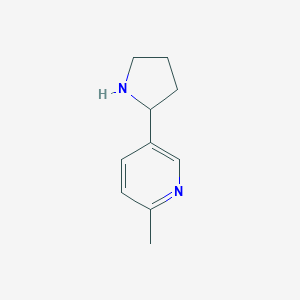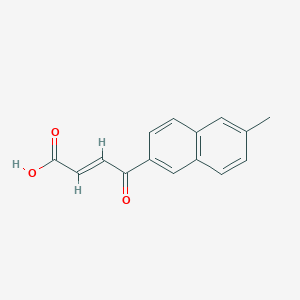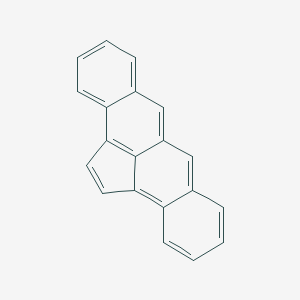
Cyclopenta(fg)naphthacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta(fg)naphthacene (CPN) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the field of organic chemistry due to its unique structural and electronic properties. It is composed of five fused rings and has a planar, rigid structure that makes it an ideal candidate for various applications in materials science and electronics.
Mécanisme D'action
The mechanism of action of Cyclopenta(fg)naphthacene is not well understood, but it is believed to interact with DNA and cause DNA damage, leading to cell death. Cyclopenta(fg)naphthacene has also been shown to induce oxidative stress and inflammation in cells.
Effets Biochimiques Et Physiologiques
Cyclopenta(fg)naphthacene has been found to exhibit cytotoxicity in various cell lines, including lung cancer cells, breast cancer cells, and leukemia cells. It has also been shown to induce apoptosis and inhibit cell proliferation. In addition, Cyclopenta(fg)naphthacene has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopenta(fg)naphthacene is its high stability and low reactivity, which makes it easy to handle in laboratory experiments. However, its low solubility and tendency to form aggregates can make it difficult to work with in certain applications.
Orientations Futures
1. Development of new Cyclopenta(fg)naphthacene derivatives with improved electronic and photophysical properties for use in organic electronics.
2. Investigation of the mechanism of action of Cyclopenta(fg)naphthacene and its potential as an anticancer agent.
3. Study of the biocompatibility and toxicity of Cyclopenta(fg)naphthacene in vivo for potential biomedical applications.
4. Exploration of Cyclopenta(fg)naphthacene as a potential catalyst in organic reactions.
5. Investigation of the self-assembly behavior of Cyclopenta(fg)naphthacene for the development of new materials with unique properties.
Méthodes De Synthèse
Cyclopenta(fg)naphthacene can be synthesized through several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pd-catalyzed cross-coupling reaction. The Diels-Alder reaction is the most commonly used method for Cyclopenta(fg)naphthacene synthesis, which involves the reaction between a cyclopentadiene and a naphthalene derivative in the presence of a dienophile.
Applications De Recherche Scientifique
Cyclopenta(fg)naphthacene has been extensively studied for its potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. Its unique electronic properties, such as high electron mobility and low energy bandgap, make it a promising candidate for these applications.
Propriétés
Numéro CAS |
19770-52-6 |
|---|---|
Nom du produit |
Cyclopenta(fg)naphthacene |
Formule moléculaire |
C20H12 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
pentacyclo[10.7.1.03,8.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene |
InChI |
InChI=1S/C20H12/c1-3-7-16-13(5-1)11-15-12-14-6-2-4-8-17(14)19-10-9-18(16)20(15)19/h1-12H |
Clé InChI |
QTCRJMWMGZQPMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
SMILES canonique |
C1=CC=C2C3=C4C(=C5C=CC=CC5=CC4=CC2=C1)C=C3 |
Autres numéros CAS |
19770-52-6 |
Synonymes |
BENZ(D)ACEANTHRYLENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



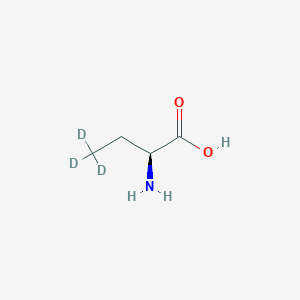
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
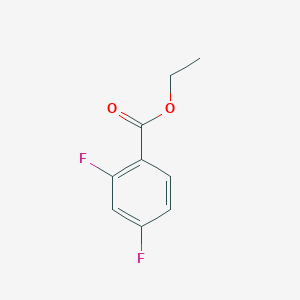
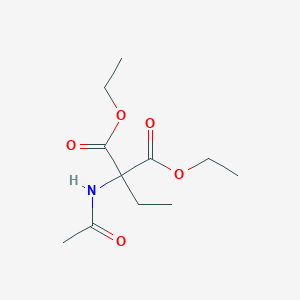
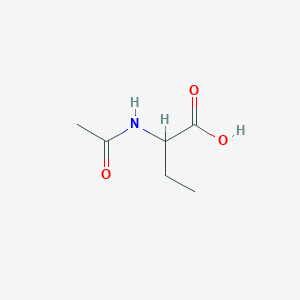

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
